molecular formula C15H19NO B3920381 (2E)-1-(2-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 6221-87-0

(2E)-1-(2-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B3920381
CAS No.: 6221-87-0
M. Wt: 229.32 g/mol
InChI Key: JLERSZGAPSNZTO-ZHACJKMWSA-N
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Description

(2E)-1-(2-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic chalcone derivative characterized by an α,β-unsaturated ketone backbone (prop-2-en-1-one) with a 2-methylpiperidinyl group at the 1-position and a phenyl ring at the 3-position. The E-configuration of the double bond is critical for its bioactivity, as it stabilizes the molecule and enhances interactions with biological targets .

This compound exhibits notable antifungal and antiaflatoxigenic properties. Studies demonstrate its potent inhibition of Aspergillus flavus growth and aflatoxin B1 production at concentrations as low as 1 µg/mL. Mechanistically, it suppresses the expression of aflatoxin biosynthesis genes (aflD, aflK, aflQ, aflR, and aflS) in a dose-dependent manner, likely by targeting transcription factors aflR and aflS . Its structural simplification from piperine—removing the methylenedioxy group and diene moiety—retains antiaflatoxigenic efficacy while reducing antifungal potency compared to natural analogs .

Properties

IUPAC Name

(E)-1-(2-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-13-7-5-6-12-16(13)15(17)11-10-14-8-3-2-4-9-14/h2-4,8-11,13H,5-7,12H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLERSZGAPSNZTO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCN1C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417580
Record name ST50696932
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6221-87-0
Record name ST50696932
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one typically involves the reaction of 2-methylpiperidine with a suitable chalcone precursor. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 2-methylpiperidine and a chalcone precursor.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Heating the reaction mixture to a specific temperature to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols. Substitution reactions can result in various substituted chalcones.

Scientific Research Applications

(2E)-1-(2-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(2-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Molecular docking studies have shown that it can interact with various protein targets, providing insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, biological activities, and mechanisms of (2E)-1-(2-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one and related compounds:

Compound Name Structural Features Biological Activity Effective Concentration Mechanism
(2E)-1-(2-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one Phenyl, 2-methylpiperidinyl, α,β-unsaturated ketone Antifungal (moderate), antiaflatoxigenic (potent) 1 µg/mL (antiaflatoxigenic) Inhibits aflR and aflS gene expression, blocking aflatoxin biosynthesis
3-(Benzo-1,3-dioxol-5-yl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one Benzo-1,3-dioxolyl (methylenedioxy), 2-methylpiperidinyl Antifungal 1000 µg/mL Unknown; structural similarity suggests potential aflatoxin pathway inhibition
(2E)-1-(4-aminopiperidin-1-yl)-3-phenylprop-2-en-1-one hydrochloride 4-Aminopiperidinyl, hydrochloride salt Not explicitly reported (structural derivative) N/A Likely modulates solubility and bioavailability
(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one 4-Aminophenyl, phenyl Cytotoxic against T47D breast cancer cells IC50: 5.28 µg/mL Disrupts cancer cell proliferation via chalcone scaffold interactions
(2E)-3-(4-Fluorophenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one 4-Fluorophenyl, 2-methylpiperidinyl Unknown (structural analog) N/A Fluorine substitution may enhance lipophilicity and target binding
(2E)-3-(2-Chlorophenyl)-1-(4-methylpiperidin-1-yl)-2-phenylprop-2-en-1-one 2-Chlorophenyl, 4-methylpiperidinyl, additional phenyl at C2 Unknown (structural analog) N/A Chlorine and dual phenyl groups may alter steric and electronic properties

Key Structural Modifications and Activity Trends

Piperidine Substitutions: The 2-methylpiperidinyl group is critical for antiaflatoxigenic activity. Fluorine or chlorine substituents on the phenyl ring (–14) may enhance membrane permeability but require further activity validation.

Aromatic Ring Modifications: The methylenedioxy group in 3-(benzo-1,3-dioxol-5-yl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one () improves antifungal activity but requires higher concentrations (1000 µg/mL) compared to the parent compound (1 µg/mL) for antiaflatoxigenic effects . The 4-aminophenyl group in (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one shifts activity toward cytotoxicity, highlighting the scaffold’s versatility .

Backbone Variations :

  • Chalcones with pyrazolyl or furanyl substituents () exhibit distinct physicochemical properties but lack reported antiaflatoxigenic activity, emphasizing the importance of the piperidine moiety .

Mechanistic Insights

  • Aflatoxin Suppression : (2E)-1-(2-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one uniquely targets transcriptional regulators (aflR and aflS), disrupting aflatoxin biosynthesis at sub-micromolar concentrations .
  • Cytotoxicity: Chalcones like (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one likely intercalate DNA or inhibit tubulin polymerization, common mechanisms for anticancer chalcones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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